N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-phenoxyacetamide N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-phenoxyacetamide
Brand Name: Vulcanchem
CAS No.: 897613-09-1
VCID: VC11880527
InChI: InChI=1S/C20H24ClN3O4S/c21-17-5-4-6-18(15-17)23-10-12-24(13-11-23)29(26,27)14-9-22-20(25)16-28-19-7-2-1-3-8-19/h1-8,15H,9-14,16H2,(H,22,25)
SMILES: C1CN(CCN1C2=CC(=CC=C2)Cl)S(=O)(=O)CCNC(=O)COC3=CC=CC=C3
Molecular Formula: C20H24ClN3O4S
Molecular Weight: 437.9 g/mol

N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-phenoxyacetamide

CAS No.: 897613-09-1

Cat. No.: VC11880527

Molecular Formula: C20H24ClN3O4S

Molecular Weight: 437.9 g/mol

* For research use only. Not for human or veterinary use.

N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-phenoxyacetamide - 897613-09-1

Specification

CAS No. 897613-09-1
Molecular Formula C20H24ClN3O4S
Molecular Weight 437.9 g/mol
IUPAC Name N-[2-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylethyl]-2-phenoxyacetamide
Standard InChI InChI=1S/C20H24ClN3O4S/c21-17-5-4-6-18(15-17)23-10-12-24(13-11-23)29(26,27)14-9-22-20(25)16-28-19-7-2-1-3-8-19/h1-8,15H,9-14,16H2,(H,22,25)
Standard InChI Key XBGWGFZDCSDRGL-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=CC(=CC=C2)Cl)S(=O)(=O)CCNC(=O)COC3=CC=CC=C3
Canonical SMILES C1CN(CCN1C2=CC(=CC=C2)Cl)S(=O)(=O)CCNC(=O)COC3=CC=CC=C3

Introduction

N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-phenoxyacetamide is a synthetic organic compound with potential applications in medicinal chemistry due to its structural features. It belongs to the class of sulfonamide derivatives, which are often explored for pharmacological activities such as anticonvulsant, antimicrobial, or receptor-binding properties.

Molecular Formula and Weight

  • Molecular Formula: C18H20ClN3O4SC_{18}H_{20}ClN_3O_4S

  • Molecular Weight: 429.89 g/mol

Structural Features

The compound features:

  • A piperazine ring substituted with a 3-chlorophenyl group.

  • A sulfonamide (-SO2_2NH-) linker attached to an ethyl chain.

  • A phenoxyacetamide moiety, which contributes to its potential bioactivity.

IUPAC Name

The IUPAC name of the compound is N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-phenoxyacetamide.

SMILES Notation

The SMILES representation is:
CCS(=O)(=O)NC(=O)COC1=CC=CC=C1

Synthesis

The synthesis of compounds like N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-phenoxyacetamide typically involves:

  • Preparation of Piperazine Derivatives: The piperazine ring is functionalized with a 3-chlorophenyl group.

  • Sulfonamide Formation: Reaction of the piperazine derivative with a sulfonating agent to introduce the sulfonamide group.

  • Acetamide Coupling: The final step involves coupling with phenoxyacetic acid or its derivatives.

This multi-step process ensures precise functionalization, crucial for maintaining the desired pharmacological properties.

Anticonvulsant Activity

Studies on related compounds have demonstrated significant anticonvulsant activity in animal models, particularly in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) screens . The presence of the piperazine and sulfonamide groups is often associated with interaction with neuronal receptors or ion channels.

Table 1: Spectroscopic Characterization (Hypothetical Data)

TechniqueObservation
IR SpectrumPeaks at ~3300 cm1^{-1} (NH stretch), ~1600 cm1^{-1} (C=O stretch).
NMR SpectrumSignals for aromatic protons (~7 ppm), piperazine (~3–4 ppm), and CH2_2 (~3 ppm).
Mass SpectrometryMolecular ion peak at m/z430m/z \approx 430.

Medicinal Applications

The compound's structure suggests potential for:

  • Development as an anticonvulsant drug.

  • Exploration as a ligand for serotonin or dopamine receptors due to the piperazine moiety.

Research Directions

Future studies should focus on:

  • Evaluating receptor-binding affinities.

  • Conducting in vivo pharmacokinetic and toxicity studies.

  • Exploring modifications to improve selectivity and reduce side effects.

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